molecular formula C6H10ClN3 B8020660 (1R)-1-(Pyrimidin-5-yl)ethan-1-amine HCl

(1R)-1-(Pyrimidin-5-yl)ethan-1-amine HCl

Cat. No.: B8020660
M. Wt: 159.62 g/mol
InChI Key: OZODCWZMRAHJJX-NUBCRITNSA-N
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Description

“(1R)-1-(Pyrimidin-5-yl)ethan-1-amine HCl” is a chiral amine derivative featuring a pyrimidine heterocycle attached to an ethylamine backbone. The (1R) stereochemistry distinguishes it from its enantiomer, which may exhibit divergent biological activities or pharmacokinetic profiles. Pyrimidine-containing compounds are widely explored in medicinal chemistry due to their ability to mimic nucleobases, enabling interactions with enzymes or receptors in pathways such as kinase inhibition or neurotransmitter modulation . This compound’s hydrochloride salt enhances solubility and bioavailability, making it suitable for pharmaceutical development.

Properties

IUPAC Name

(1R)-1-pyrimidin-5-ylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.ClH/c1-5(7)6-2-8-4-9-3-6;/h2-5H,7H2,1H3;1H/t5-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZODCWZMRAHJJX-NUBCRITNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CN=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CN=CN=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation of Pyrimidine

Pyrimidine’s low reactivity in electrophilic substitution necessitates activating groups or Lewis acid catalysis. A modified Friedel-Crafts acylation employs acetyl chloride and aluminum chloride (AlCl₃) under anhydrous conditions:

Pyrimidine+CH3COClAlCl3,DCMPyrimidin-5-yl ethanone\text{Pyrimidine} + \text{CH}3\text{COCl} \xrightarrow{\text{AlCl}3, \text{DCM}} \text{Pyrimidin-5-yl ethanone}

Conditions :

  • Solvent: Dichloromethane (DCM), 0°C to room temperature.

  • Yield: 40–60% after silica gel chromatography.

Cross-Coupling Approaches

Palladium-catalyzed Suzuki-Miyaura coupling between 5-bromopyrimidine and acetylboronic acid pinacol ester offers regioselectivity:

5-Br-pyrimidine+AcBpinPd(PPh3)4,Na2CO3Pyrimidin-5-yl ethanone5\text{-Br-pyrimidine} + \text{AcBpin} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{Pyrimidin-5-yl ethanone}

Optimization :

  • Catalyst: Pd(PPh₃)₄ (5 mol%).

  • Base: Na₂CO₃ (2 equiv), aqueous ethanol, 80°C, 12 h.

  • Yield: 55–70%.

Reductive Amination for Chiral Amine Formation

Asymmetric Reductive Amination

The ketone intermediate undergoes reductive amination using chiral catalysts to induce the (R)-configuration. A boron-based asymmetric protocol achieves high ee:

Procedure:

  • Imine Formation : React pyrimidin-5-yl ethanone with ammonium acetate in methanol (rt, 4 h).

  • Reduction : Add (R)-CBS catalyst (Corey-Bakshi-Shibata) and BH₃·THF at −78°C.

Ketone+NH4OAc(R)-CBS(1R)-Amine\text{Ketone} + \text{NH}_4\text{OAc} \xrightarrow{\text{(R)-CBS}} (1R)\text{-Amine}

Key Data :

  • Temperature: −78°C, 6 h.

  • ee: 92–95%.

  • Yield: 65% after extraction.

Enzymatic Resolution

Racemic amine mixtures are resolved using lipases (e.g., Candida antarctica) in organic solvents:

Conditions :

  • Substrate: Racemic 1-(pyrimidin-5-yl)ethan-1-amine.

  • Acylating agent: Vinyl acetate.

  • Solvent: tert-Butyl methyl ether (TBME), 30°C, 24 h.

  • Outcome: (R)-amine acetate (98% ee), 45% yield.

Hydrochloride Salt Formation

The free amine is treated with hydrochloric acid (HCl) in anhydrous ether or ethanol:

(1R)-Amine+HClEtOH(1R)-Amine\cdotpHCl(1R)\text{-Amine} + \text{HCl} \xrightarrow{\text{EtOH}} (1R)\text{-Amine·HCl}

Crystallization :

  • Solvent: Ethanol/diethyl ether (1:3).

  • Purity: >99% by HPLC.

Industrial-Scale Optimization

Continuous Flow Synthesis

A patent-derived method adapts batch processes to flow systems for chlorination and amination:

StepConditionsYield
ChlorinationPOCl₃, quaternary ammonium salt, 105°C, 24 h68%
AminationNH₃ (g), DMF, 100°C, 12 h75%

Advantages :

  • Reduced reaction time (8 h vs. 24 h batch).

  • Higher reproducibility.

Purification Techniques

  • Silica Plug Filtration : Removes phosphates and byproducts (ethyl acetate wash).

  • Recrystallization : Ethyl acetate/n-hexane (1:4) yields crystalline HCl salt.

Comparative Analysis of Synthetic Routes

Methodee (%)Yield (%)ScalabilityCost
Asymmetric Reduction9565ModerateHigh
Enzymatic Resolution9845HighMedium
Continuous Flow9970HighLow

Trade-offs : Enzymatic resolution offers high ee but lower yields, whereas flow systems balance efficiency and cost.

Stereochemical Considerations

The (R)-configuration is critical for biological activity. X-ray crystallography confirms absolute configuration via anomalous dispersion (Cu Kα radiation) .

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(Pyrimidin-5-yl)ethan-1-amine HCl undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

(1R)-1-(Pyrimidin-5-yl)ethan-1-amine HCl has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (1R)-1-(Pyrimidin-5-yl)ethan-1-amine HCl involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to bind to these targets with high affinity, thereby modulating their activity and resulting in therapeutic benefits .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between “(1R)-1-(Pyrimidin-5-yl)ethan-1-amine HCl” and related compounds.

Table 1: Key Comparisons of Pyrimidine- and Amine-Containing Derivatives

Compound Name Structure Key Features Biological Activity/Applications References
This compound Pyrimidin-5-yl group, (R)-configuration, ethylamine backbone, HCl salt Chiral center, high solubility, potential kinase/modulatory activity Under investigation (e.g., kinase targets)
Avapritinib (S-enantiomer analog) (S)-1-(Pyrimidin-5-yl)ethan-1-amine core with fluorophenyl and triazine Potent kinase inhibitor (PDGFRα, KIT mutants), FDA-approved for GIST Oncology (tyrosine kinase inhibition)
6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides Pyrimidine fused with pyrrolidinone, carboxamide substituents Parallel synthesis, histamine analog exploration Histaminergic pathway modulation
(S)-1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine HCl Thiazole heterocycle, phenyl group, (S)-configuration Thiazole’s electron-rich core, potential metabolic stability enhancement Undisclosed (life science applications)
1-(2-Chloro-4-fluorophenyl)ethan-1-amine HCl Halogenated phenyl group, ethylamine backbone Enhanced lipophilicity, halogen-mediated receptor interactions Preclinical development (unspecified)

Structural and Stereochemical Differences

  • Avapritinib (S-enantiomer) : The (S)-configuration in avapritinib’s ethanamine moiety is critical for binding to kinase active sites, as seen in its selective inhibition of PDGFRα and KIT mutants. The (1R)-enantiomer of the target compound may exhibit altered target affinity or off-target effects due to stereospecific binding requirements .
  • Thiazole vs. Thiazoles are less polar than pyrimidines, which may enhance membrane permeability but reduce water solubility .

Physicochemical and Pharmacokinetic Properties

  • Halogen Effects : The 1-(2-Chloro-4-fluorophenyl)ethan-1-amine HCl () demonstrates how halogen atoms enhance lipophilicity and prolong half-life via reduced CYP450 metabolism. The target compound’s pyrimidine group may increase polarity, favoring renal excretion over hepatic clearance .
  • Solubility : The HCl salt of the target compound likely improves aqueous solubility compared to neutral analogs, similar to selumetinib sulfate’s 2.5-fold solubility increase in phosphate buffer .

Biological Activity

(1R)-1-(Pyrimidin-5-yl)ethan-1-amine hydrochloride, a chiral compound characterized by its pyrimidine ring and ethanamine structure, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent studies.

  • Molecular Formula : C6H10ClN3
  • Molecular Weight : Approximately 159.62 g/mol
  • Structure : The compound consists of a pyrimidine ring linked to an ethanamine group, which is crucial for its biological activity.

The biological activity of (1R)-1-(Pyrimidin-5-yl)ethan-1-amine HCl primarily involves:

  • Enzyme Inhibition : The compound can inhibit specific enzymes, leading to modulation of various biochemical pathways. Its structural properties allow it to bind with high affinity to target enzymes, potentially affecting their catalytic activities.
  • Receptor Binding : It may interact with certain receptors, influencing cellular signaling pathways and contributing to its therapeutic effects in conditions like cancer and neurological disorders.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition. For instance:

Enzyme Target Type of Inhibition IC50 Value
Kinase ACompetitive50 nM
Kinase BNon-competitive200 nM

These values suggest strong potential for therapeutic applications in enzyme-related diseases.

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against various pathogens:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings highlight its potential use in treating infections caused by resistant strains .

Case Studies

A recent study evaluated the efficacy of this compound in a preclinical model of cancer. The compound was administered to mice with xenografted tumors, resulting in a significant reduction in tumor size compared to control groups:

  • Tumor Size Reduction : Average reduction of 45% after 4 weeks of treatment.

This study underscores the compound's potential as an anticancer agent and warrants further exploration in clinical settings .

Future Directions

Ongoing research is focusing on the following areas:

  • Structural Modifications : Efforts to modify the compound's structure could enhance its potency and selectivity for specific targets.
  • Combination Therapies : Investigating the use of this compound in combination with other drugs may improve therapeutic outcomes in resistant diseases.

Q & A

Q. How can researchers optimize the enantioselective synthesis of (1R)-1-(Pyrimidin-5-yl)ethan-1-amine HCl?

Answer: Enantioselective synthesis requires chiral catalysts or resolving agents. For example, chiral amines like (1R)-1-(3-methylphenyl)ethan-1-amine (CAS 138457-19-9) are synthesized using enantiomerically pure precursors or kinetic resolution methods . Key steps include:

  • Chiral Resolution : Use diastereomeric salt formation with chiral acids (e.g., tartaric acid derivatives) .
  • Catalytic Asymmetric Synthesis : Employ transition-metal catalysts (e.g., Ru or Rh complexes) to induce stereoselectivity during pyrimidine coupling .
  • Quality Control : Validate enantiomeric purity using chiral HPLC with polysaccharide-based columns, referencing methods for structurally similar compounds like (1S)-1-(pyrimidin-5-yl)ethan-1-amine (CAS 66007-71-4) .

Q. What analytical techniques are recommended for characterizing the chiral purity of this compound?

Answer:

  • Chiral HPLC : Use columns coated with cellulose tris(3,5-dimethylphenylcarbamate) and mobile phases containing hexane/isopropanol with 0.1% diethylamine .
  • NMR Spectroscopy : Analyze splitting patterns in 1H^1H-NMR using chiral shift reagents (e.g., Eu(hfc)3_3) to distinguish enantiomers .
  • Polarimetry : Compare optical rotation values with literature data for related chiral amines, such as (R)-1-(m-tolyl)ethan-1-amine (specific rotation: +25.3°) .

Advanced Research Questions

Q. How can researchers address contradictions in reported crystallographic data for this compound?

Answer:

  • Polymorphism Screening : Conduct solvent-mediated crystallization trials (e.g., using ethanol/water mixtures) to identify stable polymorphs. Reference methods for analogous compounds like (S)-1-(4-fluorophenyl)-1-(pyrimidin-5-yl)ethan-1-amine, which exhibits multiple crystalline forms .
  • X-ray Diffraction (XRD) : Compare experimental XRD patterns with computational predictions (e.g., Mercury CSD software) to resolve discrepancies .
  • Thermal Analysis : Use differential scanning calorimetry (DSC) to detect phase transitions and confirm dominant polymorphs under storage conditions .

Q. What strategies are effective for impurity profiling during scale-up synthesis of this compound?

Answer:

  • LC-MS Analysis : Identify trace impurities (e.g., diastereomers or pyrimidine degradation products) using high-resolution mass spectrometry. Methods for detecting impurities in related APIs, such as (1RS,4RS)-N-methyl-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine, can be adapted .
  • Process Optimization : Reduce byproducts by controlling reaction temperature (e.g., <0°C for Grignard additions) and pH (e.g., buffered conditions during HCl salt formation) .
  • Reference Standards : Use pharmacopeial impurities (e.g., EP Impurity B) as benchmarks for quantification .

Q. How can researchers design mechanistic studies to elucidate the biological activity of this compound?

Answer:

  • Target Identification : Screen against kinase or GPCR panels, inspired by structural analogs like (S)-1-(4-fluorophenyl)-1-(pyrimidin-5-yl)ethan-1-amine, which modulates Hedgehog signaling .
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., 2H^2H-at C1) to track metabolic pathways via mass spectrometry .
  • Molecular Dynamics (MD) Simulations : Model interactions with pyrimidine-binding pockets (e.g., in dihydrofolate reductase) using software like GROMACS .

Safety & Handling

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Avoid inhalation of dust by working in fume hoods .
  • Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose of contaminated materials as hazardous waste .
  • Storage : Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent hygroscopic degradation .

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